molecular formula C17H21FN4O2 B6692673 (3-fluoropyridin-4-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]methanone

(3-fluoropyridin-4-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]methanone

Cat. No.: B6692673
M. Wt: 332.4 g/mol
InChI Key: HIFIHZUCTSMSFB-ZFWWWQNUSA-N
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Description

(3-fluoropyridin-4-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]methanone is a complex organic compound that features a pyridine ring substituted with a fluorine atom and a pyrrolidine ring with a hydroxymethyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoropyridin-4-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine and pyrrolidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include fluorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-fluoropyridin-4-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyridine ring would yield a piperidine derivative.

Scientific Research Applications

(3-fluoropyridin-4-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]methanone has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving pyridine and pyrrolidine derivatives.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3-fluoropyridin-4-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding. The pyrazole moiety may also play a role in the compound’s activity by interacting with specific amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloropyridin-4-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]methanone
  • (3-bromopyridin-4-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]methanone

Uniqueness

The presence of the fluorine atom in (3-fluoropyridin-4-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]methanone distinguishes it from its chloro and bromo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding properties, making it potentially more effective in certain applications.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-11(2)22-8-12(5-20-22)15-9-21(7-13(15)10-23)17(24)14-3-4-19-6-16(14)18/h3-6,8,11,13,15,23H,7,9-10H2,1-2H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFIHZUCTSMSFB-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C2CN(CC2CO)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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